
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride is an organic compound with the molecular formula C7H6ClFO3S It is a sulfonyl fluoride derivative, characterized by the presence of a chloro, hydroxy, and methyl group on a benzene ring, along with a sulfonyl fluoride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride typically involves the sulfonylation of 5-chloro-2-hydroxy-4-methylbenzenesulfonic acid with sulfuryl fluoride. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl fluoride derivative. The general reaction scheme is as follows:
[ \text{5-Chloro-2-hydroxy-4-methylbenzenesulfonic acid} + \text{Sulfuryl fluoride} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines or alcohols.
Oxidation and Reduction: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes, while reduction reactions can modify the chloro group.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used for reduction.
Major Products Formed
Substitution Products: Formation of sulfonamides or sulfonate esters.
Oxidation Products: Formation of ketones or aldehydes.
Reduction Products: Formation of dechlorinated derivatives.
Scientific Research Applications
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, particularly in the development of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes, leading to enzyme inhibition. The molecular targets include serine proteases and other enzymes with nucleophilic active sites. The inhibition occurs through the formation of a stable sulfonyl-enzyme complex, which prevents the enzyme from performing its catalytic function.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxybenzenesulfonyl fluoride
- 4-Methylbenzenesulfonyl fluoride
- 2-Hydroxy-4-methylbenzenesulfonyl fluoride
Comparison
5-Chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride is unique due to the presence of both chloro and hydroxy groups on the benzene ring, which can influence its reactivity and specificity in chemical reactions. Compared to similar compounds, it may exhibit different reactivity patterns and biological activity, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
23378-97-4 |
|---|---|
Molecular Formula |
C7H6ClFO3S |
Molecular Weight |
224.64 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-4-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H6ClFO3S/c1-4-2-6(10)7(3-5(4)8)13(9,11)12/h2-3,10H,1H3 |
InChI Key |
JWFAESUCJZGWMS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)S(=O)(=O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H,5H-Dicyclopenta[1,4]dioxin-1,1,2,2,3,3,3a,4a,5,5,6,6,7,7,7a,8a-hexadecol(9CI)](/img/structure/B14718784.png)
![Piperidine, 1-[(methylamino)thioxomethoxy]-](/img/structure/B14718786.png)
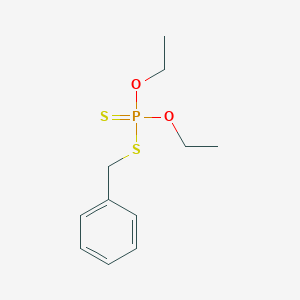
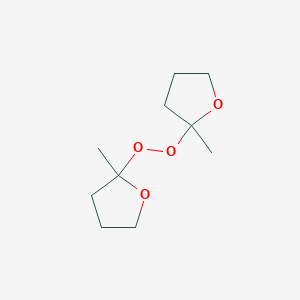

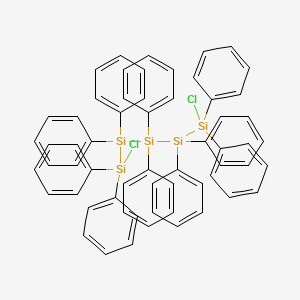
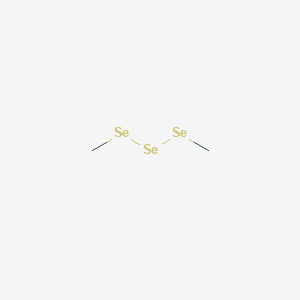
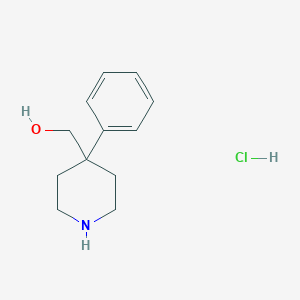

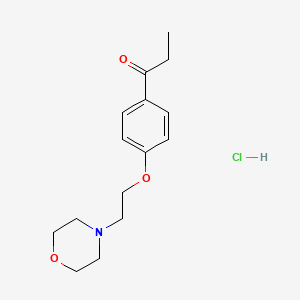
![Pentacyclo[23.3.1.1~4,8~.1~11,15~.1~18,22~]dotriaconta-1(29),4(32),5,7,11(31),12,14,18(30),19,21,25,27-dodecaene](/img/structure/B14718840.png)
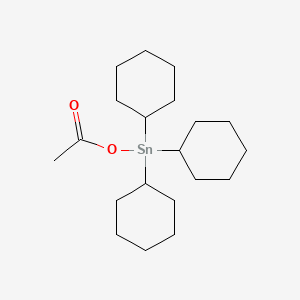

![4-[4-(4-Hydroxycyclohexyl)hexan-3-yl]cyclohexan-1-one](/img/structure/B14718858.png)
